IWR-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

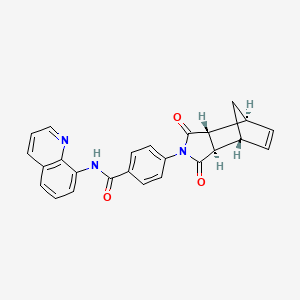

C25H19N3O3 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21-/m1/s1 |

InChI Key |

ZGSXEXBYLJIOGF-HRQSHJORSA-N |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

IWR-1: A Potent Inhibitor of the Wnt/β-catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that acts as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the stabilization of the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This targeted inhibition of a critical oncogenic and developmental pathway has positioned this compound as a valuable tool in cancer research, stem cell biology, and developmental biology. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in laboratory settings.

Core Mechanism of Action

This compound functions by targeting the β-catenin destruction complex, a key regulatory hub in the Wnt signaling pathway. In the absence of a Wnt ligand, this complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping cytoplasmic levels of β-catenin low.

Upon binding of a Wnt ligand to its receptor complex, Frizzled and LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

This compound intervenes in this pathway by directly binding to and stabilizing Axin2, a key component of the destruction complex.[1] This stabilization enhances the activity of the destruction complex, promoting the phosphorylation and degradation of β-catenin even in the presence of Wnt signaling.[2][3] Consequently, the nuclear translocation of β-catenin is inhibited, and the transcription of Wnt target genes is suppressed.[4][5]

Some studies have also identified this compound as an inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes that PARsylate Axin, marking it for degradation.[6] By inhibiting tankyrases, this compound further contributes to the stabilization of Axin and the enhancement of β-catenin destruction.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical parameters for researchers using this compound.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | IC50 | 180 nM | [7] |

| Wnt/β-catenin Reporter Assay | HEK293T cells | IC50 | 26 nM | [4] |

| Tankyrase 1 (TNKS1) Activity Assay | in vitro | IC50 | 131 nM | [6] |

| Tankyrase 2 (TNKS2) Activity Assay | in vitro | IC50 | 56 nM | [6] |

| Cell Viability | MG-63 Osteosarcoma Spheres | IC50 | 2.5 - 10 µM (48-96h) | [4] |

| Cell Viability | MNNG-HOS Osteosarcoma Spheres | IC50 | 2.5 - 10 µM (48-96h) | [4] |

| Cell Viability | HTB-26 Breast Cancer | IC50 | 10 - 50 µM | [8] |

| Cell Viability | PC-3 Pancreatic Cancer | IC50 | 10 - 50 µM | [8] |

| Cell Viability | HepG2 Hepatocellular Carcinoma | IC50 | 10 - 50 µM | [8] |

Signaling Pathways and Experimental Workflows

Canonical Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. researchgate.net [researchgate.net]

IWR-1: A Technical Guide to its Mechanism of Action in β-Catenin Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small-molecule antagonist of the canonical Wnt/β-catenin signaling pathway. It functions by targeting the poly-ADP-ribose polymerase (PARP) enzymes Tankyrase-1 and Tankyrase-2. By inhibiting tankyrase activity, this compound prevents the PARsylation-dependent ubiquitination and subsequent proteasomal degradation of Axin. This leads to the stabilization and accumulation of Axin, a crucial scaffold protein in the β-catenin destruction complex. The enhanced stability of this complex facilitates the efficient phosphorylation of β-catenin, marking it for degradation and thereby suppressing Wnt pathway signaling. This guide provides an in-depth overview of the Wnt pathway, the precise mechanism of this compound, quantitative data on its efficacy, and detailed protocols for its application in research.

The Canonical Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and disease. Its activity is tightly regulated, primarily through the control of the stability of the transcriptional coactivator β-catenin.

2.1 Wnt OFF State (Absence of Wnt Ligand)

In the absence of a Wnt signal, cytoplasmic β-catenin levels are kept low by a multiprotein "destruction complex".[1] This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1).[1][2] Axin facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3β.[3] This phosphorylation event creates a recognition site for the E3 ubiquitin ligase β-TrCP, which ubiquitinates β-catenin, targeting it for rapid degradation by the proteasome.[1] Consequently, β-catenin does not accumulate in the nucleus, and Wnt target genes remain repressed.

2.2 Wnt ON State (Presence of Wnt Ligand)

The binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), initiates a signaling cascade that leads to the inactivation of the destruction complex.[1] This prevents the phosphorylation and subsequent degradation of β-catenin.[1] As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and binds to the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC.[3][4]

This compound: Mechanism of Action

This compound inhibits the Wnt pathway by acting downstream of the Wnt receptor complex but upstream of β-catenin itself.[3] Its mechanism relies on the stabilization of the β-catenin destruction complex through the inhibition of tankyrase enzymes.[5][6][7]

3.1 this compound as a Tankyrase Inhibitor

The stability of the Axin protein, the concentration-limiting component of the destruction complex, is regulated by the tankyrase enzymes TNKS1 and TNKS2.[6] These enzymes add poly(ADP-ribose) chains (PARsylation) to Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This compound directly binds to the adenosine-binding pocket of tankyrases, inhibiting their catalytic activity.[7][8]

3.2 Axin Stabilization and Enhanced β-Catenin Degradation

By inhibiting TNKS1/2, this compound prevents Axin PARsylation and degradation.[6][9] This leads to a potent, dose-dependent accumulation of Axin1 and Axin2 proteins within the cell.[3][6][10] The increased levels of the Axin scaffold enhance the assembly and efficiency of the destruction complex.[3][5] This results in a significant increase in the phosphorylation of β-catenin at serine and threonine residues (Ser33/37/Thr41), which is a prerequisite for its proteasomal destruction.[3][11] Consequently, even in cancer cells with mutations in APC, this compound can induce β-catenin degradation by stabilizing Axin.[3]

Quantitative Data and Efficacy

The potency of this compound has been quantified in various cellular and organismal models. The endo diastereomer (this compound-endo) is the active form, while the exo form shows significantly reduced activity.[3][11]

| Parameter | Value | System / Cell Line | Reference |

| IC₅₀ | 180 nM | L-cells expressing Wnt3A (TCF/LEF reporter assay) | [5][12][13][14] |

| Typical In Vitro Working Concentration | 1 - 10 µM | General cell-based assays | [15][16] |

| 2 - 5 µM | DLD-1 colorectal cancer cells | [15] | |

| 5 - 50 µM | HCT116 colorectal cancer cells | [1][14] | |

| Typical In Vivo Concentration | 0.5 - 10 µM | Zebrafish tailfin regeneration model | [14] |

| Typical In Vivo Dosage | 5 mg/kg | Intratumoral injection in mice | [17] |

Key Experimental Protocols

To investigate the effects of this compound on the Wnt/β-catenin pathway, several key experiments are routinely performed.

5.1 Cell Culture and this compound Treatment

-

Cell Line Selection: DLD-1 and HCT116 (colorectal cancer) are common models with active Wnt signaling.[1][3] HEK293T cells are often used for reporter assays.[15]

-

Stock Solution: Prepare a 10 mM stock solution of this compound-endo in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[15]

-

Treatment: Plate cells and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM) or a DMSO vehicle control.

-

Incubation: Incubate cells for the desired time period (e.g., 6-48 hours) depending on the assay. For protein analysis, 24 hours is a common time point.[1]

5.2 Western Blot Analysis for Pathway Components

-

Objective: To quantitatively measure this compound-induced changes in the protein levels of Axin2, phospho-β-catenin (Ser33/37/Thr41), and total β-catenin.

-

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-10% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Axin2, phospho-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

5.3 TCF/LEF Reporter Assay

-

Objective: To measure the transcriptional output of the Wnt/β-catenin pathway.

-

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or CHIR99021) in the presence or absence of varying concentrations of this compound.

-

Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of the Wnt pathway.[3]

-

Summary and Applications

This compound is an indispensable tool for the study of Wnt/β-catenin signaling. By stabilizing Axin via tankyrase inhibition, it provides a direct mechanism to promote β-catenin degradation and shut down pathway activity. Its high potency and specific mechanism of action make it superior to less specific kinase inhibitors.

Key Applications:

-

Cancer Research: Investigating the role of aberrant Wnt signaling in tumorigenesis and evaluating Wnt pathway inhibition as a therapeutic strategy, particularly in colorectal cancer and osteosarcoma.[4][5][17]

-

Stem Cell Biology: Modulating stem cell fate, promoting self-renewal of certain pluripotent stem cells, and directing differentiation pathways, such as in the generation of cardiomyocytes.[12][18]

-

Regenerative Medicine: Studying Wnt-dependent processes in tissue regeneration, for example, in zebrafish tailfin regeneration models.[3][15]

-

Drug Development: Serving as a benchmark compound for the development of novel tankyrase inhibitors with improved pharmacokinetic properties for clinical applications.

References

- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. ovid.com [ovid.com]

- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. stemcell.com [stemcell.com]

- 13. selleckchem.com [selleckchem.com]

- 14. glpbio.com [glpbio.com]

- 15. gsk3b.com [gsk3b.com]

- 16. biocompare.com [biocompare.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stabilizing Hand: A Technical Guide to IWR-1 and the Axin Destruction Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. A key control point in this pathway is the β-catenin destruction complex, a multi-protein assembly orchestrated by the scaffold protein Axin. The stability of Axin itself is a major determinant of the complex's activity. This technical guide provides an in-depth exploration of the role of IWR-1 (Inhibitor of Wnt Response-1), a small molecule inhibitor, in stabilizing the Axin-scaffolded destruction complex. We will delve into the molecular mechanism of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key pathways and processes involved.

The Wnt/β-catenin Signaling Pathway and the Axin Destruction Complex

The canonical Wnt signaling pathway is elegantly controlled by the presence or absence of Wnt ligands. In the absence of Wnt, a cytoplasmic "destruction complex" actively targets β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1). Axin acts as the central hub, bringing together GSK3β and CK1 to sequentially phosphorylate β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, a signaling cascade is initiated that leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cellular proliferation and other developmental processes.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[3][4] this compound accomplishes this by inhibiting the activity of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5][6]

Tankyrases play a crucial role in marking Axin for ubiquitination and subsequent proteasomal degradation through a process called PARsylation.[7] By inhibiting tankyrases, this compound prevents the PARsylation of Axin, leading to its accumulation.[6][8] The increased levels of Axin enhance the assembly and activity of the destruction complex, which in turn leads to increased phosphorylation and degradation of β-catenin.[3][9] This ultimately results in the suppression of Wnt-dependent gene transcription.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Target | Assay | IC50 Value | Reference |

| Wnt/β-catenin Pathway | TCF/LEF Reporter Assay (L-cells) | 180 nM | [1][2] |

| Tankyrase 1 (TNKS1) | In vitro auto-PARsylation assay | 131 nM | [5] |

| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation assay | 56 nM | [5] |

| PARP1 | In vitro assay | >18.75 µM | [5] |

| PARP2 | In vitro assay | >18.75 µM | [5] |

Table 1: IC50 Values of this compound

| Cell Line | Experiment | This compound Concentration | Observed Effect | Reference |

| DLD-1 | Western Blot | 10 µM | Increased Axin2 protein levels | [9] |

| DLD-1 | Western Blot | 10 µM | Increased phosphorylation of β-catenin (Ser33/37/Thr41) | [9] |

| MDA-MB-231 | Western Blot | 10 µM | Stabilization of Axin1, TNKS1, and TNKS2 | [8] |

| SW480 | Western Blot | 10 µM | Stabilization of Axin1 and TNKS1/2 | [10] |

| HCT116 | Cell Proliferation Assay | 5-50 µM | Dose-dependent decrease in cell proliferation | [11] |

| Zebrafish | Tail Fin Regeneration | 0.5 µM | Minimum inhibitory concentration | [12] |

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in stabilizing the Axin destruction complex.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFLASH)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFLASH)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid, the control FOPFLASH plasmid (in separate wells), and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound or DMSO as a vehicle control. Incubate for 1-2 hours.

-

Wnt Stimulation: Add Wnt3a conditioned media or recombinant Wnt3a to the appropriate wells to stimulate the Wnt pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the DMSO-treated control.

Western Blot Analysis of Axin and β-catenin

This protocol is for detecting changes in the protein levels of Axin and β-catenin following this compound treatment.

Materials:

-

DLD-1 or other suitable cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate DLD-1 cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation of the Axin Destruction Complex

This protocol allows for the study of protein-protein interactions within the Axin destruction complex.

Materials:

-

HEK293T cells

-

Plasmids for tagged proteins (e.g., HA-Axin1, Myc-β-catenin) if endogenous levels are low

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-HA)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as in 4.2)

Protocol:

-

Cell Transfection and Treatment: Transfect HEK293T cells with plasmids expressing tagged proteins of interest. After 24-48 hours, treat the cells with this compound or DMSO.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Visualization of this compound Binding to Tankyrase

Crystallography studies have revealed that this compound binds to the adenosine-binding subsite of the tankyrase catalytic domain.[5][9] This is distinct from many other PARP inhibitors that target the nicotinamide-binding site. This specificity contributes to the selective inhibition of tankyrases over other PARP family members.

Conclusion

This compound is a valuable tool for researchers studying the Wnt/β-catenin signaling pathway and a promising lead compound for the development of anti-cancer therapeutics. Its mechanism of action, centered on the stabilization of the Axin destruction complex through the inhibition of tankyrases, provides a clear rationale for its potent and selective effects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for professionals seeking to utilize this compound in their research and development endeavors. Further investigation into the nuances of this compound's interaction with the destruction complex and its downstream effects will continue to illuminate the intricate regulation of Wnt signaling and provide new avenues for therapeutic intervention.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular insights on TNKS1/TNKS2 and inhibitor-IWR1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

IWR-1: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor that has garnered significant attention for its potent and specific inhibition of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin. This targeted mechanism of action makes this compound a valuable tool for studying Wnt-dependent processes and a potential starting point for the development of therapeutics for diseases characterized by aberrant Wnt signaling, such as various cancers. This technical guide provides an in-depth analysis of this compound's target specificity, its known off-target effects, and detailed protocols for key experimental assays to evaluate its activity.

On-Target Specificity and Potency

This compound's primary mechanism of action is the inhibition of Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B), enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for proteasomal degradation. By inhibiting Tankyrases, this compound stabilizes Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[1][2] This leads to a decrease in nuclear β-catenin and a subsequent reduction in the transcription of Wnt target genes.[1][3]

Quantitative On-Target Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Wnt/β-catenin Pathway | TCF/LEF Luciferase Reporter Assay (L-cells expressing Wnt3A) | 180 nM | [4][5] |

| Tankyrase 1 (TNKS1/PARP5A) | In vitro auto-PARsylation assay | 131 nM | [6] |

| Tankyrase 2 (TNKS2/PARP5B) | In vitro auto-PARsylation assay | 56 nM | [6] |

Off-Target Effects and Selectivity

While this compound is a potent inhibitor of the Wnt/β-catenin pathway, it is crucial to understand its potential off-target effects for accurate interpretation of experimental results and for consideration in therapeutic development.

Selectivity within the PARP Family

This compound demonstrates notable selectivity for Tankyrase enzymes over other members of the Poly(ADP-ribose) polymerase (PARP) family.

| Target | Assay Type | IC50 | Reference |

| PARP1 | In vitro enzymatic assay | > 18.75 µM | [6] |

| PARP2 | In vitro enzymatic assay | > 18.75 µM | [6] |

Off-Target Effects on Other Signaling Pathways

Emerging evidence suggests that this compound can modulate other signaling pathways, which may contribute to its overall cellular effects.

-

HIPPO Signaling Pathway: this compound has been observed to repress the protein abundance of key components of the HIPPO pathway, including TEAD4 and YAP1. This can lead to a decrease in the transcription of HIPPO target genes like CYR61. The precise molecular mechanism of this interaction is still under investigation but may involve crosstalk between the Wnt and HIPPO pathways.

-

Transforming Growth Factor-β (TGF-β) Signaling: Studies have indicated that this compound may modulate TGF-β signaling. This could occur through its influence on cell-cell communication and the secretion of factors like activin A, which can impact the nuclear localization of SMAD2/3, key mediators of TGF-β signaling.

-

Survivin Expression: this compound has been shown to decrease the expression of the anti-apoptotic protein Survivin.[7][8] This effect appears to be mediated, at least in part, through the inhibition of Survivin gene transcription.[7][9] This action may contribute to the pro-apoptotic effects of this compound observed in some cancer cell lines.[7][8]

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

Caption: Workflow for assessing Wnt/β-catenin pathway inhibition using a luciferase reporter assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for confirming direct target engagement of this compound using CETSA.

Detailed Experimental Protocols

TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition

This protocol is designed to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling in a cell-based assay.

Materials:

-

HEK293T cells (or other suitable cell line) stably or transiently expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Wnt3a conditioned media or recombinant Wnt3a protein.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of complete media. Incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete media. A typical concentration range to test would be from 1 nM to 10 µM.

-

Wnt Pathway Activation: Add Wnt3a conditioned media (e.g., 25-50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to the wells, along with the different concentrations of this compound or vehicle control (DMSO). The final volume in each well should be 200 µL. Include control wells with no Wnt3a to determine baseline reporter activity.

-

Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Remove the media from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Subtract the background signal (no Wnt3a control).

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the direct binding of this compound to its target protein (e.g., Tankyrase) in a cellular context.

Materials:

-

Cell line of interest (e.g., SW480, HEK293T).

-

Complete cell culture media.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

PBS and protease/phosphatase inhibitor cocktails.

-

PCR tubes or 96-well PCR plate.

-

Thermal cycler.

-

Ultracentrifuge.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibody against the target protein (e.g., anti-Tankyrase 1/2).

-

HRP-conjugated secondary antibody and chemiluminescence substrate.

-

Gel imaging system.

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Cell Harvesting: Harvest the cells by scraping into ice-cold PBS containing protease and phosphatase inhibitors.

-

Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.

-

Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blotting:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the target protein.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the relative band intensity against the temperature for both the this compound treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.

-

Conclusion

This compound is a potent and relatively specific inhibitor of the Wnt/β-catenin signaling pathway, primarily targeting Tankyrase 1 and 2. Its high selectivity within the PARP family makes it a valuable research tool. However, researchers should be aware of its potential off-target effects on the HIPPO and TGF-β signaling pathways, as well as its ability to modulate the expression of proteins like Survivin. The provided experimental protocols offer a robust framework for characterizing the on-target and off-target activities of this compound and similar small molecule inhibitors. A comprehensive understanding of a compound's full pharmacological profile, as outlined in this guide, is essential for its effective use in basic research and for its potential translation into clinical applications.

References

- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to IWR-1 for Studying Wnt-Dependent Cancers

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of IWR-1 (Inhibitor of Wnt Response-1), a potent small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It details its mechanism of action, presents quantitative data for experimental design, and offers detailed protocols for its application in cancer research, with a focus on Wnt-dependent malignancies.

Introduction: The Wnt/β-Catenin Pathway and this compound

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway, often through mutations in core components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a fundamental driver in numerous cancers, including colorectal cancer (CRC) and osteosarcoma.[2][3] This hyperactivation leads to the nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation, survival, and metastasis.[4][5]

This compound is a specific and potent inhibitor of the canonical Wnt pathway, making it an invaluable chemical tool for dissecting Wnt-driven oncogenesis.[6] It provides a means to transiently and reversibly suppress the pathway, enabling researchers to study the consequences of Wnt inhibition in various cancer models.[6]

Mechanism of Action: Stabilizing the Destruction Complex

This compound's inhibitory action is not directed at β-catenin itself, but rather at an upstream regulatory hub. It functions by inhibiting the activity of Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[7][8]

-

In the "Wnt-OFF" State: In the absence of a Wnt ligand, a multi-protein "destruction complex," composed of Axin, APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), captures cytosolic β-catenin.[1] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][6]

-

In the "Wnt-ON" State: Wnt ligand binding to Frizzled (FZD) and LRP5/6 co-receptors leads to the recruitment of Dishevelled (Dvl) and the inactivation of the destruction complex.[1][9] β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription.[4]

-

The Role of Tankyrase: Tankyrase enzymes PARsylate (add poly(ADP-ribose) chains to) Axin, which targets Axin for proteasomal degradation.[8] By keeping Axin levels low, tankyrase activity promotes Wnt signaling.

-

This compound's Intervention: this compound inhibits TNKS1/2.[7] This inhibition prevents Axin PARsylation and subsequent degradation, leading to the stabilization and accumulation of Axin proteins.[6][10] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, promoting β-catenin phosphorylation and degradation even in the presence of Wnt stimulation.[6] This ultimately blocks the nuclear translocation of β-catenin and suppresses the transcription of Wnt target genes.

Visualizing the Pathways

Quantitative Data for Experimental Design

Effective concentrations of this compound vary significantly based on the cell line, experimental duration, and desired endpoint. The compound is soluble in DMSO.[11]

Table 1: this compound Inhibitory Concentrations

| Parameter | Value | Context | Reference(s) |

| IC₅₀ | 180 nM | Inhibition of Wnt/β-catenin pathway reporter response in a cell-based assay. | [10][12][13] |

Table 2: Effective Concentrations of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Duration | Observed Effect(s) | Reference(s) |

| HCT116, HT29 | Colorectal Cancer | 5 - 50 µM | 24 - 48 h | Dose-dependent decrease in proliferation; inhibition of migration and EMT. | [2][14] |

| DLD-1 | Colorectal Cancer | 2 - 5 µM | 2 - 24 h | Abrogation of constitutive Wnt activity; stabilization of Axin2. | [6][13] |

| MG-63, MNNG-HOS (Spheres) | Osteosarcoma | 2.5 - 10 µM | 48 - 96 h | Reduced sphere viability; induction of apoptosis; cell cycle arrest. | [12][14] |

| 143b-DxR | Osteosarcoma (Doxorubicin-Resistant) | 5 µM | 16 h | Inhibition of cellular efflux; sensitization to doxorubicin. | [15] |

Experimental Protocols & Workflow

The following protocols provide a framework for investigating the effects of this compound on Wnt-dependent cancer cells.

General Experimental Workflow

A typical workflow involves treating cancer cells with this compound and assessing various biological endpoints.

Cell Viability / Proliferation Assay (MTT or Crystal Violet)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with DMSO vehicle control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value for cell proliferation.

Western Blotting for Pathway Component Analysis

Objective: To measure changes in the protein levels of key Wnt pathway components (e.g., total β-catenin, phospho-β-catenin, Axin2) following this compound treatment.

Methodology:

-

Cell Culture and Lysis: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and DMSO control for a specified time (e.g., 6, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-Axin2, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH). An observed increase in Axin2 and phospho-β-catenin, along with a decrease in total β-catenin, would be consistent with this compound's mechanism of action.[6]

TCF/LEF Reporter Assay

Objective: To functionally quantify the transcriptional activity of the Wnt/β-catenin pathway.

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T or cancer cell lines) in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021) in the presence of varying concentrations of this compound or DMSO control.

-

Incubation: Incubate for another 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize these ratios to the stimulated control to determine the percent inhibition of Wnt signaling.

Sphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells (CSCs).[7]

Methodology:

-

Cell Dissociation: Dissociate adherent cancer cells into a single-cell suspension.

-

Plating: Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks.

-

Culture Medium: Use serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF to promote sphere formation.

-

Treatment: Add this compound at desired concentrations (e.g., 2.5-10 µM) or DMSO control to the medium at the time of plating.[14]

-

Incubation: Incubate for 7-10 days to allow for sphere formation.

-

Analysis: Count the number of spheres (e.g., >50 µm in diameter) and measure their size using a microscope. A reduction in the number and size of spheres indicates an inhibitory effect on CSC self-renewal.[7]

Applications and Key Findings in Wnt-Dependent Cancers

-

Colorectal Cancer (CRC): In CRC cell lines with APC mutations, which cause constitutive Wnt signaling, this compound effectively induces Axin2 stabilization, promotes β-catenin destruction, and inhibits cell proliferation.[6][16] It has also been shown to suppress epithelial-mesenchymal transition (EMT), cell migration, and invasion, suggesting a potential to reduce metastasis.[2][16]

-

Osteosarcoma: this compound is specifically cytotoxic to osteosarcoma CSCs, impairing their self-renewal capacity and inducing apoptosis.[7][17] In vivo studies have shown that co-administration of this compound with doxorubicin can significantly decrease tumor progression in xenograft models, highlighting its potential as a chemosensitizing agent.[7] This sensitization may be partly due to this compound's ability to inhibit drug efflux pumps.[15][17]

-

Other Cancers: The utility of this compound is being explored in other contexts where Wnt signaling is dysregulated, serving as a critical tool to validate the pathway's role in tumorigenesis.

Conclusion

This compound is a well-characterized and specific inhibitor of the Wnt/β-catenin pathway. Its mechanism of action—stabilizing Axin via tankyrase inhibition—provides a robust method for suppressing aberrant Wnt signaling downstream of the receptor complex but upstream of β-catenin itself.[6][8] For researchers in oncology and drug development, this compound serves as an indispensable chemical probe to investigate the biological consequences of Wnt pathway inhibition, validate therapeutic targets, and explore strategies to overcome drug resistance in Wnt-dependent cancers.

References

- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental toolkit to study the oncogenic role of WNT signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. stemcell.com [stemcell.com]

- 11. tribioscience.com [tribioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. gsk3b.com [gsk3b.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Initial Exploratory Studies Using IWR-1

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting initial exploratory studies on IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Introduction: this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis.[1] Aberrant activation of this pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[1][2] this compound (Inhibitor of Wnt Response-1) is a small molecule that has been identified as a potent inhibitor of the canonical Wnt pathway.[3][4] It functions by targeting components downstream of the Wnt ligand-receptor interaction, offering a distinct mechanism compared to inhibitors that block receptor binding or Wnt secretion.[5] This guide focuses on the endo-diastereomer of this compound, which is the biologically active form.[5]

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt pathway by stabilizing the β-catenin destruction complex.[6][7] In the absence of a Wnt signal, this complex—comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1)—phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[3][5]

The stability of this complex is partly regulated by Tankyrase (TNKS) enzymes, which poly(ADP-ribosyl)ate (PARsylate) the Axin protein, leading to its ubiquitination and degradation.[8] this compound functions as a Tankyrase inhibitor.[9][10] By inhibiting TNKS, this compound prevents Axin degradation, leading to an accumulation of Axin protein.[5][11][12] This bolsters the destruction complex's integrity and enhances its capacity to phosphorylate β-catenin, thereby promoting β-catenin's destruction and preventing its translocation to the nucleus to activate TCF/LEF target genes.[5][9][10]

References

- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. endo-IWR 1 | β-catenin | Tocris Bioscience [tocris.com]

- 8. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. stemcell.com [stemcell.com]

Methodological & Application

Application Notes and Protocols for IWR-1 in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of IWR-1 (Inhibitor of Wnt Response-1) in cell culture, with a focus on its working concentration and mechanism of action as a Wnt signaling inhibitor. The provided protocols and data are intended to guide researchers in effectively utilizing this compound for studies in developmental biology, oncology, and regenerative medicine.

Introduction

This compound is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[4][5][6][7] By preventing the nuclear translocation and accumulation of β-catenin, this compound effectively blocks the transcription of Wnt target genes.[1][5] This inhibitory action makes this compound a valuable tool for investigating Wnt-dependent biological processes and a potential therapeutic agent for diseases characterized by aberrant Wnt signaling, such as various cancers.[1][5][8]

Data Presentation: Working Concentrations and IC50 Values

The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. However, published data provides a strong starting point for optimization.

| Parameter | Cell Line / System | Concentration | Reference |

| IC50 | L-cells expressing Wnt3A | 180 nM | [1][2][3][4] |

| HEK293T cells (luciferase reporter assay) | 26 nM | [4] | |

| EC50 | Human SW480 cells (Axin2 accumulation) | 2.5 µM | [4] |

| Human TNKS2 (in vitro assay) | 0.2 µM | [4] | |

| Working Concentration | Colorectal Cancer Cells (HCT116, HT29) | 2.5 - 10 µM | [1] |

| Acute Myeloid Leukemia Cells (NB4, HL-60) | 5 - 10 µM | [1] | |

| Human Pluripotent Stem Cells (hPSCs) | 1 - 10 µM | [9] | |

| Zebrafish Tail Fin Regeneration | 0.5 - 5 µM | [3] | |

| Hepatic Differentiation of hESCs | 0.2 µM | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound-endo powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5 mg of this compound (Molecular Weight: 409.44 g/mol ) in 1.22 mL of DMSO.[10]

-

Gently warm the solution to 37°C for 3-5 minutes to ensure complete dissolution.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year.[10]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[9]

Protocol 2: Inhibition of Wnt Signaling in Adherent Cell Lines (e.g., HCT116)

Materials:

-

HCT116 colorectal cancer cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Seed HCT116 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

The following day, dilute the 10 mM this compound stock solution in pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3]

-

At the end of the incubation period, cells can be harvested for downstream analysis, such as Western blotting for β-catenin levels, quantitative PCR for Wnt target gene expression (e.g., Axin2, c-Myc), or cell-based assays (e.g., proliferation, migration).

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of this compound inhibition. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding, this complex is inactivated, leading to β-catenin accumulation and gene transcription. This compound acts by stabilizing the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signals.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for this compound Treatment and Analysis

This workflow outlines the key steps involved in a typical cell culture experiment using this compound, from cell seeding to data analysis.

Caption: A typical experimental workflow for using this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IWR-1: An In Vitro Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IWR-1 (Inhibitor of Wnt Response-1), a potent small molecule antagonist of the canonical Wnt/β-catenin signaling pathway. Detailed protocols for in vitro applications, along with key quantitative data and pathway diagrams, are presented to facilitate experimental design and execution.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell renewal.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including cancer.[1][2] this compound is a cell-permeable small molecule that inhibits Wnt signaling by stabilizing the Axin-scaffolded β-catenin destruction complex, thereby promoting β-catenin phosphorylation and subsequent proteasomal degradation.[1][3][4][5] This mechanism effectively reduces the nuclear accumulation of β-catenin and downstream target gene transcription.[1][4]

Mechanism of Action

In the absence of a Wnt ligand, the "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates TCF/LEF transcription factors. This compound functions by stabilizing Axin, a key component of the destruction complex.[2][6] This stabilization enhances the complex's activity, leading to increased β-catenin phosphorylation and degradation, thus inhibiting Wnt pathway activation even in the presence of Wnt ligands.[3][4]

Quantitative Data

The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data for its in vitro application.

Table 1: IC50 Values for this compound

| Assay System | IC50 Value | Reference |

| Wnt/β-catenin pathway reporter in L-cells | 180 nM | [1][4][5][7][8][9][10] |

| Wnt/β-catenin pathway in HEK293T cells (luciferase reporter) | 26 nM | [7] |

| Tankyrase 1 (TNKS1/PARP5a) in vitro auto-PARsylation | 131 nM | [11] |

| Tankyrase 2 (TNKS2/PARP5b) in vitro auto-PARsylation | 56 nM | [11] |

Table 2: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |

| HCT116 | Colorectal Cancer | 5–50 µM | Dose- and time-dependent decrease in proliferation; EMT reversal | [3][12] |

| HT29 | Colorectal Cancer | 5–50 µM | Inhibition of TNF-α-stimulated migration | [12] |

| DLD-1 | Colorectal Cancer | 1-10 µM | Inhibition of β-catenin accumulation | [1] |

| SW-1990 | Pancreatic Cancer | >20 µM | Significant inhibition of cell growth | [13] |

| Panc-1 | Pancreatic Cancer | >20 µM | Significant inhibition of cell growth | [13] |

| MG-63 | Osteosarcoma | 2.5–10 µM | Reduced viability of cancer stem-like cells | [12] |

| MNNG-HOS | Osteosarcoma | 2.5–10 µM | Reduced viability of cancer stem-like cells | [12] |

| NB4 | Leukemia | 5-10 µM | Induction of cell differentiation | [4] |

| HL-60 | Leukemia | 5-10 µM | Induction of cell differentiation | [4] |

| Mouse EpiSCs | Epiblast Stem Cells | Not specified | Promotes self-renewal in combination with a ROCK inhibitor | [14] |

| hPSCs | Human Pluripotent Stem Cells | Not specified | Promotes differentiation to cardiomyocytes | [8] |

| HUVECs | Endothelial Cells | 10 µM | Inhibition of cell motility | [9] |

Experimental Protocols

The following are generalized protocols for the in vitro use of this compound. Optimization may be required for specific cell lines and experimental goals.

Preparation of this compound Stock Solution

This compound is insoluble in water and ethanol but is soluble in DMSO.[1]

-

Reconstitution: To prepare a 5 mM stock solution, reconstitute the contents of a 5 mg vial of this compound (MW: 409.44 g/mol ) by adding 2.442 mL of pure DMSO.[5]

-

Solubilization: To aid dissolution, warm the solution to 37°C for 3-5 minutes or sonicate.[1][5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to one year.[7][11] A primary stock solution stored at -80°C has been shown to be stable for at least 83 days.[15]

In Vitro Treatment of Adherent Cells

This protocol outlines the general steps for treating adherent cell cultures with this compound.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Preparation of Treatment Medium: Thaw the this compound stock solution at 37°C.[5] Pre-warm the cell culture medium to 37°C.[5] Dilute the this compound stock solution directly into the pre-warmed medium to achieve the final desired concentrations (e.g., 1 µM to 10 µM).[1][5] Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.[5] Mix thoroughly.

-

Cell Treatment: Remove the existing culture medium from the cells. Add the prepared this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours), depending on the cell type and the endpoint being measured.[12]

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis.

Downstream Analysis of Wnt Signaling Inhibition

Several methods can be employed to confirm the inhibition of the Wnt/β-catenin pathway.

-

Western Blotting:

-

β-catenin Levels: A primary indicator of Wnt pathway inhibition is a decrease in the total cellular levels of β-catenin.[2]

-

Phospho-β-catenin: An increase in phosphorylated β-catenin (at Ser33/37/Thr41) signifies enhanced degradation.[2]

-

Axin2 Levels: this compound stabilizes Axin2, leading to an observable increase in its protein levels.[2]

-

Downstream Targets: Assess the protein levels of Wnt target genes such as c-Myc and Cyclin D1, which are expected to decrease.[13]

-

-

TCF/LEF Reporter Assays: Utilize cell lines stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct. A reduction in luciferase activity upon this compound treatment indicates pathway inhibition.

-

Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1). A decrease in their expression is indicative of Wnt pathway inhibition.[3]

-

Immunofluorescence: Visualize the subcellular localization of β-catenin. In inhibited cells, a decrease in nuclear β-catenin is expected.[1]

Concluding Remarks

This compound is a valuable tool for the in vitro study of Wnt/β-catenin signaling. Its specific mechanism of action, by stabilizing the β-catenin destruction complex, provides a reliable method for interrogating the roles of this pathway in various biological processes. The protocols and data presented herein serve as a comprehensive resource for researchers employing this compound in their experimental designs. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure specific and on-target effects.

References

- 1. gsk3b.com [gsk3b.com]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. stemcell.com [stemcell.com]

- 9. glpbio.com [glpbio.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]

Application Notes and Protocols for IWR-1 Treatment in Cardiomyocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing IWR-1 (Inhibitor of Wnt Response-1) to induce the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. This compound is a small molecule that promotes cardiogenesis by inhibiting the canonical Wnt signaling pathway, a critical regulator of cell fate decisions during cardiac development.

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes holds immense promise for disease modeling, drug screening, and regenerative medicine. The Wnt signaling pathway plays a crucial, biphasic role in this process. Initial activation of the Wnt pathway is essential for mesoderm induction, the germ layer from which the heart originates. However, subsequent inhibition of Wnt signaling is required to specify cardiac progenitor cells and promote their differentiation into mature cardiomyocytes.[1][2]

This compound is a valuable tool for the second phase of this process. It functions by stabilizing Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the canonical Wnt signaling cascade.[3] The temporal application of this compound following mesoderm induction has been shown to significantly enhance the efficiency of cardiomyocyte differentiation.[4][5]

Mechanism of Action: Wnt Signaling in Cardiomyogenesis

The canonical Wnt signaling pathway is a critical regulator of cardiac development. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. This compound promotes the stability of the Axin-containing destruction complex, leading to the degradation of β-catenin and the suppression of Wnt signaling.

Caption: Wnt signaling pathway and its inhibition by this compound for cardiomyocyte differentiation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound for cardiomyocyte differentiation.

Table 1: this compound Concentration and Treatment Timing

| Cell Type | This compound Concentration | Treatment Window (Days of Differentiation) | Reference |

| Human ESCs | 2.5 µM, 10 µM | Day 4 onwards (after BMP-4 treatment) | [5] |

| Human iPSCs | 10 µM | Day 5 onwards (after BMP-4 treatment) | [5] |

| Human ESCs | ~2.24 µM (EC50) | Day 4-5 | [4] |

| Human iPSCs | 5 µM | Day 3-5 | [6] |

| Human iPSCs | 5 µM | Day 3-8 | [7] |

| Human iPSCs | 5 µM | Day 3-5 (in combination with IWP-2) | [8] |

| Human ffEPSCs | 5 µM | Day 6-8 (in combination with IWP-2) | [9] |

Table 2: Cardiomyocyte Differentiation Efficiency with this compound Treatment

| Cell Type | This compound Treatment Protocol | Differentiation Efficiency (% Positive Cells) | Marker | Reference |

| Human ESCs | BMP-4 (25 ng/ml) followed by this compound (10 µM) | 27.5% - 34.1% (beating clusters) | Beating | [5] |

| Human iPSCs (IMR90) | BMP-4 (25 ng/ml) followed by this compound (10 µM) | 23.6% (beating clusters) | Beating | [5] |

| Human ESCs | This compound treatment | Up to 30% | MYH6-mCherry | [4] |

| Human iPSCs | CHIR99021 followed by this compound (5 µM) | ~95.5% | cTnT | [6] |

| Human iPSCs | BMP4 and CHIR followed by this compound (10 µM) | Up to 95% | cTnT | [7] |

| Human iPSCs (MDI-C16) | CHIR99021 followed by IWP-2 + this compound-endo (5 µM each) | 93.7 ± 1.1% | TNNT2 | [8] |

| Human ffEPSCs | CHIR99021 followed by this compound (5 µM) and IWP-2 (2.5 µM) | >80% | cTnT | [9] |

| Human ESCs | Activin A and BMP4 followed by this compound | 89.42 ± 5.94% | TNNT2 | [10] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for inducing cardiomyocyte differentiation from hPSCs using this compound. This protocol is a synthesis of common practices and should be optimized for specific cell lines and experimental conditions.

Materials and Reagents

-

Human pluripotent stem cells (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel (hESC-qualified)

-

mTeSR1 or E8 medium for PSC culture

-

DMEM/F12, RPMI 1640, B-27 Supplement (with and without insulin)

-

CHIR99021 (GSK3β inhibitor)

-

This compound

-

Accutase or other gentle cell dissociation reagent

-

ROCK inhibitor (e.g., Y-27632)

-

Fetal Bovine Serum (FBS), optional for later culture stages

-

Basic FGF (bFGF)

-

PBS (Ca2+/Mg2+ free)

-

Tissue culture plates (6-well or 12-well)

Protocol: Monolayer Differentiation of hPSCs into Cardiomyocytes

Caption: A typical experimental workflow for cardiomyocyte differentiation using this compound.

Day -2 to 0: Seeding of hPSCs

-

Coat tissue culture plates with Matrigel according to the manufacturer's instructions.

-

Culture hPSCs in mTeSR1 or E8 medium on Matrigel-coated plates.

-

When the hPSCs reach 70-80% confluency, dissociate them into single cells using Accutase.

-

Seed the dissociated hPSCs onto fresh Matrigel-coated plates at a high density (e.g., 1-2 x 10^5 cells/cm²) in mTeSR1 or E8 medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival.

-

Culture for 24-48 hours until the cells reach >90% confluency.

Day 0: Mesoderm Induction

-

Aspirate the PSC culture medium.

-

Add RPMI 1640 medium supplemented with B-27 without insulin and a GSK3β inhibitor, typically CHIR99021 (e.g., 6-12 µM). This initiates the differentiation process by activating Wnt signaling and inducing mesoderm formation.

-

Incubate for 24-48 hours.

Day 2 or 3: Wnt Inhibition with this compound

-

Aspirate the mesoderm induction medium.

-

Add fresh RPMI 1640 medium with B-27 without insulin, now containing this compound (e.g., 5-10 µM). This step is crucial for specifying cardiac progenitors.

-

Incubate, changing the medium every 2 days.

Day 5 onwards: Cardiomyocyte Maturation

-